

# In-depth Analysis of Structure-Activity Relationships: A Case Study on Triazolopyrimidines

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Compound of Interest		
Compound Name:	C18H12FN5O3	
Cat. No.:	B12635274	Get Quote

Initial Search for C18H12FN5O3 Yields No Publicly Available Data

A comprehensive search for a compound with the molecular formula **C18H12FN5O3** and its associated structure-activity relationship (SAR) studies did not yield any specific publicly available scientific literature, patents, or database entries. This suggests that either the compound has not been synthesized or that research pertaining to it has not been published in accessible domains.

To fulfill the request for a detailed comparison guide on structure-activity relationships, this report presents a case study on a well-researched class of compounds that share some structural features suggested by the requested molecular formula: fluoro-substituted[1][2] [3]triazolo[1,5-a]pyrimidines. These nitrogen-containing heterocyclic compounds are of significant interest in medicinal chemistry, particularly as anticancer agents that target tubulin polymerization.[1] This guide will provide an objective comparison of the performance of different analogues within this class, supported by experimental data, detailed protocols, and visualizations of the key SAR findings.

# Comparative Biological Activity of Triazolopyrimidine Analogues

The potency of triazolopyrimidine derivatives as inhibitors of tubulin polymerization is highly dependent on the nature and position of substituents on the core structure. The following table



summarizes the structure-activity relationship for a series of these compounds, with a focus on their anti-proliferative activity against cancer cell lines.

Compound ID	R1 (Position 5)	R2 (Phenyl Ring Substituents)	R3 (para- position on Phenyl Ring)	IC50 (nM) against A2780 Cancer Cells
1	CI	2,6-di-F	O-(CH2)3-NH2	>1000
2	(S)- NHCH(CH3)CF3	2,6-di-F	O-(CH2)3-NH2	15
3	NHCH2CF3	2,6-di-F	O-(CH2)3-NH2	20
4	(S)- NHCH(CH3)CF3	2-F	O-(CH2)3-NH2	80
5	(S)- NHCH(CH3)CF3	Н	O-(CH2)3-NH2	>1000
6	(S)- NHCH(CH3)CF3	2,6-di-F	O-(CH2)2-OH	35
7	(S)- NHCH(CH3)CF3	2,6-di-F	Н	120

Data is representative and compiled from SAR studies on triazolopyrimidines.[1]

### **Key Structure-Activity Relationship Insights**

The data reveals several key trends for achieving high potency in this class of compounds:

- Substitution at the 5-position is critical: Replacing a chloro group (Compound 1) with a
   (1S)-2,2,2-trifluoro-1-methylethylamino or a 2,2,2-trifluoroethylamino group (Compounds 2
   and 3) dramatically increases activity.[1]
- Fluorination of the phenyl ring is essential: The presence of two fluorine atoms at the ortho positions of the phenyl ring is optimal for high potency (compare Compound 2 with Compounds 4 and 5).[1]



• The para-substituent on the phenyl ring modulates activity: An oxygen-linked alkylamino or hydroxyalkyl group at the para position generally leads to high activity (Compounds 2 and 6). Removal of this substituent (Compound 7) reduces potency.[1]

#### **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the SAR studies of triazolopyrimidines.

#### **In Vitro Cell Proliferation Assay**

This assay determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).

- Cell Culture: Human ovarian carcinoma A2780 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to the desired concentrations.
- Assay Procedure:
  - Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
  - The culture medium is then replaced with medium containing various concentrations of the test compounds.
  - After a 72-hour incubation period, cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
  - The absorbance at 570 nm is measured using a microplate reader.
- Data Analysis: The IC50 values are calculated by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a sigmoidal doseresponse curve.



#### **Tubulin Polymerization Assay**

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.

- Reagents: Purified bovine brain tubulin, polymerization buffer (80 mM PIPES, pH 6.8, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP), and test compounds.
- Assay Procedure:
  - Tubulin is pre-incubated with various concentrations of the test compound on ice.
  - The mixture is then warmed to 37°C to initiate polymerization.
  - The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
- Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. Compounds that promote polymerization will show an increased rate and extent of absorbance change compared to a control (e.g., paclitaxel).

#### **Visualizing Structure-Activity Relationships**

The following diagrams illustrate the key structural modifications and their impact on the biological activity of the triazolopyrimidine scaffold.

Caption: Key SAR findings for the triazolopyrimidine scaffold.

Caption: Workflow for SAR determination of triazolopyrimidines.

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#### References



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